molecular formula C18H22INO4 B13352872 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate

Cat. No.: B13352872
M. Wt: 443.3 g/mol
InChI Key: LDGIUIRWSXOIAE-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves several steps:

    Formation of the Tropane Ring: The tropane ring structure is typically synthesized through a series of cyclization reactions.

    Introduction of the Methyl Group: The methyl group at the 8-position is introduced through alkylation reactions.

    Attachment of the Phenylpropanoate Group: The phenylpropanoate group is attached through esterification reactions.

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate undergoes various chemical reactions:

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.

    Pathways Involved: The compound affects various signaling pathways, including those involved in neurotransmission and neuroplasticity.

Comparison with Similar Compounds

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate can be compared with other similar compounds:

    8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This compound shares the tropane ring structure but lacks the phenylpropanoate and iodocarbonyl groups.

    3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but contains a chlorine atom instead of the iodocarbonyl group.

    8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate: This compound contains an acetate group instead of the phenylpropanoate group.

Properties

Molecular Formula

C18H22INO4

Molecular Weight

443.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-carboniodidoyloxy-2-phenylpropanoate

InChI

InChI=1S/C18H22INO4/c1-20-13-7-8-14(20)10-15(9-13)24-17(21)16(11-23-18(19)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3

InChI Key

LDGIUIRWSXOIAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(COC(=O)I)C3=CC=CC=C3

Origin of Product

United States

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